Guanosine 3'-(dihydrogen phosphate)

Description

Guanosine 3'-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Guanosine-3'-monophosphate is a natural product found in Helianthus tuberosus and Caenorhabditis elegans with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

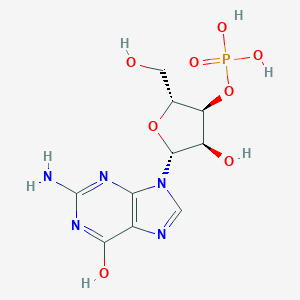

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-5(17)6(3(1-16)22-9)23-24(19,20)21/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPUTNZENXVHJC-UUOKFMHZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)OP(=O)(O)O)O)N=C(NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)O)O)N=C(NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6027-83-4 (di-hydrochloride salt), 97416-83-6 (mono-hydrochloride salt) |

Source

|

| Record name | 3'-Guanylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70904627 |

Source

|

| Record name | 3'-Guanylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117-68-0 |

Source

|

| Record name | 3′-GMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Guanylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine 3'-monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03315 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3'-Guanylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanosine 3'-(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3'-GUANYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/839SG0O89X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Guanosine 3'-monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240587 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Guanosine 3'-(dihydrogen phosphate): A Technical Guide to its Structure and Core Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanosine 3'-(dihydrogen phosphate), more commonly known as Guanosine 3'-monophosphate (3'-GMP), is a ribonucleotide consisting of the purine nucleobase guanine linked to the 1' carbon of a ribose sugar, with a single phosphate group esterified to the 3' hydroxyl of the ribose. While its isomer, guanosine 5'-monophosphate (5'-GMP), is a fundamental building block of RNA, and the cyclic form, guanosine 3',5'-cyclic monophosphate (cGMP), is a critical second messenger, the biological role of 3'-GMP is less extensively characterized. This technical guide provides a comprehensive overview of the current understanding of 3'-GMP's structure and its established functions, primarily as a metabolite in nucleic acid catabolism.

Molecular Structure and Properties

Guanosine 3'-monophosphate is a purine ribonucleoside 3'-monophosphate. Its structure is defined by the guanine base, the ribose sugar, and the position of the phosphate group at the 3' carbon of the ribose.

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | [1] |

| Molecular Formula | C₁₀H₁₄N₅O₈P | [1][2] |

| Molecular Weight | 363.22 g/mol | [1][2] |

| CAS Number | 117-68-0 | [1] |

| λmax | 252 nm | [2] |

| Molar Extinction Coefficient (ε) | 13,500 M⁻¹cm⁻¹ | [2] |

| Solubility in Water | ≥ 13 mM | [2] |

Core Functions and Biological Significance

The primary and most well-documented role of Guanosine 3'-monophosphate is as a product of RNA degradation. It is a metabolite found in various organisms, including Escherichia coli, the plant Helianthus tuberosus, and the nematode Caenorhabditis elegans[1].

Role in RNA Metabolism

3'-GMP is generated during the enzymatic hydrolysis of RNA and cyclic nucleotide intermediates. Specifically, it is a product of the cleavage of guanosine-2',3'-cyclic monophosphate by enzymes such as 2',3'-cyclic nucleotide 2'-phosphodiesterase and Ribonuclease T1 (RNase T1)[2]. This positions 3'-GMP as a key molecule in the turnover and processing of RNA.

The formation of 3'-GMP from guanosine-2',3'-cyclic monophosphate can be visualized as follows:

Interaction with Proteins

3'-GMP is known to form complexes with Ribonuclease T1, an endonuclease that specifically cleaves RNA after guanine residues, highlighting its interaction with enzymes involved in RNA catabolism[2].

There is also a putative role for ribonucleoside 3'-phosphates, including 3'-GMP, in the regulation of the pyrimidine nucleotide (pyr) operon. It is suggested that these molecules may bind to the bifunctional protein PyrR in a uridine-dependent manner, leading to transcriptional attenuation. However, this function is described as "probable" and requires further specific investigation for 3'-GMP[3].

It is critical to distinguish 3'-GMP from the well-studied second messenger, guanosine 3',5'-cyclic monophosphate (cGMP). While both are guanosine monophosphates, their structures and biological roles are distinct. The vast body of research on cGMP signaling pathways, involving guanylate cyclases, phosphodiesterases, and protein kinases, does not apply to 3'-GMP[4][5][6][7][8].

Experimental Protocols

Detailed experimental protocols for studying the specific signaling functions of 3'-GMP are scarce due to its limitedly understood role beyond RNA metabolism. However, protocols for its generation and isolation are available.

Protocol 1: Enzymatic Generation of 3'-GMP

This protocol is based on the enzymatic hydrolysis of guanosine-2',3'-cyclic monophosphate.

Materials:

-

Guanosine-2',3'-cyclic monophosphate sodium salt

-

2',3'-cyclic nucleotide 2'-phosphodiesterase or Ribonuclease T1

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Deionized water

-

HPLC system for purification and analysis

Methodology:

-

Dissolve a known concentration of guanosine-2',3'-cyclic monophosphate in the reaction buffer.

-

Initiate the reaction by adding the enzyme (e.g., 2',3'-cyclic nucleotide 2'-phosphodiesterase) to the substrate solution. The optimal enzyme concentration should be determined empirically.

-

Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 37°C) for a specified period.

-

Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC to observe the conversion of the substrate to 3'-GMP.

-

Once the reaction is complete, terminate it by heat inactivation of the enzyme or by adding a denaturing agent.

-

Purify the resulting 3'-GMP from the reaction mixture using preparative HPLC.

-

Verify the identity and purity of the isolated 3'-GMP using analytical HPLC and mass spectrometry.

Protocol 2: Isolation of 3'-Mononucleotides from RNA Hydrolysis

This protocol provides a general method for the chemical hydrolysis of RNA, which will yield a mixture of 2'- and 3'-mononucleotides, including 3'-GMP.

Materials:

-

Purified RNA sample

-

10X hydrolysis buffer (500 mM Na₂CO₃, 100 mM EDTA, pH adjusted to 7.0-9.0)

-

Sterile deionized water

-

Heating block or thermocycler

-

HPLC system for separation of mononucleotides

Methodology:

-

In a microcentrifuge tube, combine the RNA sample with the 10X hydrolysis buffer and sterile water to the desired final concentration and volume.

-

Incubate the mixture at 95°C for 90-120 minutes[9][10]. The optimal time may vary depending on the RNA and the desired degree of hydrolysis.

-

Cool the reaction to room temperature and briefly centrifuge the tube.

-

If the hydrolysis was performed at an alkaline pH, neutralize the sample with a suitable acid (e.g., 0.1 M acetic acid)[9].

-

The resulting mixture of 2'- and 3'-mononucleotides can be separated and quantified using anion-exchange HPLC.

The workflow for RNA hydrolysis and analysis can be represented as follows:

Conclusion

Guanosine 3'-(dihydrogen phosphate) is a ribonucleotide whose primary established role is that of a metabolite in the catabolism of RNA. While structurally similar to other guanosine monophosphates, its functional significance is not as widely explored as that of 5'-GMP or the second messenger cGMP. For researchers in drug development and cellular biology, 3'-GMP is primarily of interest in the context of RNA turnover and as a potential ligand for RNA-processing enzymes. Further research is required to elucidate any additional, specific signaling or regulatory roles of this molecule within the cell.

References

- 1. 3'-Gmp | C10H14N5O8P | CID 135398727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mybiosource.com [mybiosource.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]

- 6. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]

- 7. cusabio.com [cusabio.com]

- 8. pnas.org [pnas.org]

- 9. A neutral pH thermal hydrolysis method for quantification of structured RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Synthesis of Guanosine 3'-(dihydrogen phosphate): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanosine 3'-(dihydrogen phosphate), also known as 3'-Guanosine Monophosphate (3'-GMP), is a ribonucleotide of significant interest in various biological studies. Its synthesis is crucial for research in areas such as nucleic acid chemistry, diagnostics, and therapeutics. This technical guide provides a comprehensive overview of the primary methods for synthesizing 3'-GMP, including biological (de novo), enzymatic, and chemical approaches. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.

Introduction

Guanosine 3'-(dihydrogen phosphate) is a constitutional isomer of the more common Guanosine 5'-monophosphate (5'-GMP), a fundamental building block of RNA. While 5'-GMP is central to numerous metabolic processes, 3'-GMP and other 3'-nucleoside monophosphates are important as analytical standards, components of certain RNA degradation pathways, and as starting materials for the synthesis of more complex molecules such as nucleotide analogs and probes. The precise and efficient synthesis of 3'-GMP is therefore a critical capability in many life science research and development laboratories. This guide explores the intricacies of its synthesis through various established routes.

Biological Synthesis: The De Novo Purine Biosynthesis Pathway

In most living organisms, guanosine monophosphate is synthesized de novo from simpler precursors. This multi-step enzymatic pathway constructs the purine ring onto a ribose-5-phosphate scaffold, culminating in the formation of inosine monophosphate (IMP), which is then converted to GMP. It is important to note that the primary product of this pathway is 5'-GMP, not 3'-GMP.

The pathway begins with Ribose-5-phosphate, a product of the pentose phosphate pathway, which is converted to 5-Phosphoribosyl-α-1-pyrophosphate (PRPP). A series of subsequent reactions involving amino acid donors (glycine, glutamine, aspartate), one-carbon units from tetrahydrofolate, and carbon dioxide lead to the formation of the purine ring structure of IMP.[1][2][3] IMP then serves as a branch point for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP). The conversion of IMP to GMP is a two-step process catalyzed by IMP dehydrogenase and GMP synthetase.[1][2][3]

Signaling Pathway Diagram: De Novo Purine Biosynthesis to GMP

Caption: De Novo Purine Biosynthesis Pathway Leading to 5'-GMP.

Enzymatic Synthesis of 3'-GMP

The enzymatic synthesis of 3'-GMP typically involves the direct phosphorylation of guanosine at the 3'-hydroxyl position using a suitable kinase. This approach offers high regioselectivity, avoiding the need for protecting groups often required in chemical synthesis. Nucleoside kinases (NKs) are a class of enzymes that catalyze the transfer of a phosphate group from a donor, usually ATP, to a nucleoside. While many kinases are specific for the 5'-position, certain kinases or engineered variants can phosphorylate the 3'-position.

A multi-enzyme cascade has been described for the synthesis of 2',3'-cGAMP, which includes a step for the formation of GMP from guanosine.[4] This step utilizes a nucleoside kinase from Methanocaldococcus jannaschii (MjNK) to phosphorylate guanosine. Although the primary product in that context is likely 5'-GMP, the principle of using a nucleoside kinase for phosphorylation is central. For a preparative synthesis of 3'-GMP, a kinase with specific 3'-hydroxyl activity would be required.

Experimental Protocol: Enzymatic Phosphorylation of Guanosine (Generalized)

This protocol is based on the principles of nucleoside kinase-mediated phosphorylation. The specific kinase and conditions may need to be optimized for 3'-regioselectivity.

-

Reaction Setup:

-

In a sterile microcentrifuge tube, prepare a reaction mixture containing:

-

Tris-HCl buffer (50 mM, pH 7.5)

-

MgCl₂ (10-40 mM)

-

Guanosine (5 mM)

-

ATP (7.5 mM, as phosphate donor)

-

Nucleoside Kinase (e.g., MjNK, 0.1 mg/mL)

-

-

The total reaction volume is typically 1 mL for laboratory scale.

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature for the specific kinase. For the thermostable MjNK, this can be as high as 60-70°C.[4] For other kinases, 37°C is common.

-

Allow the reaction to proceed for 12-24 hours. Reaction progress can be monitored by HPLC.

-

-

Reaction Termination:

-

Terminate the reaction by heat inactivation of the enzyme (e.g., 95°C for 10 minutes) or by adding an equal volume of cold ethanol to precipitate the enzyme.

-

-

Purification:

-

Centrifuge the terminated reaction mixture to pellet the denatured protein.

-

The supernatant containing 3'-GMP, unreacted guanosine, ATP, and ADP can be purified using anion-exchange chromatography or reversed-phase HPLC.

-

Quantitative Data for Enzymatic Synthesis

| Parameter | Value/Range | Reference |

| Substrate Concentration | 5 mM Guanosine | [4] |

| Enzyme Concentration | 0.1 mg/mL MjNK | [4] |

| Reaction Temperature | 70°C | [4] |

| Reaction Time | 24 hours | [4] |

| Conversion Yield | Variable (dependent on kinase 3'-specificity) | N/A |

Workflow Diagram: Enzymatic Synthesis of 3'-GMP

Caption: Generalized workflow for the enzymatic synthesis of 3'-GMP.

Chemical Synthesis of 3'-GMP

The chemical synthesis of 3'-GMP is challenged by the need for regioselective phosphorylation of the 3'-hydroxyl group in the presence of the 2'- and 5'-hydroxyl groups of the guanosine ribose moiety. This necessitates a strategy involving the use of protecting groups to block the 2'- and 5'-hydroxyls, followed by phosphorylation of the free 3'-hydroxyl and subsequent deprotection.

The general approach involves:

-

Protection of the 5'-hydroxyl: This is typically achieved using a bulky, acid-labile group such as dimethoxytrityl (DMT).

-

Protection of the 2'-hydroxyl: A base-labile protecting group like a silyl ether (e.g., TBDMS) or an acyl group is commonly used.

-

Phosphorylation of the 3'-hydroxyl: The free 3'-hydroxyl group is then phosphorylated using a suitable phosphitylating agent (e.g., a phosphoramidite) followed by oxidation, or directly with a phosphorylating agent like dibenzyl phosphochloridate.

-

Deprotection: The protecting groups are removed under specific conditions (acid for DMT, fluoride or base for 2'-protecting groups, and hydrogenolysis for benzyl groups on the phosphate) to yield the final 3'-GMP product.

Experimental Protocol: Chemical Synthesis of 3'-GMP (Generalized)

This protocol outlines the key steps in a protecting group-based chemical synthesis.

-

5'-O-DMT-Guanosine Synthesis:

-

React N²-isobutyryl-guanosine with dimethoxytrityl chloride (DMT-Cl) in pyridine.

-

Purify the product by column chromatography.

-

-

2'-O-TBDMS-5'-O-DMT-Guanosine Synthesis:

-

React the 5'-O-DMT-guanosine with tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole in DMF.

-

Purify the 2'-protected product.

-

-

3'-Phosphorylation:

-

Dissolve the protected guanosine derivative in an anhydrous solvent (e.g., THF, acetonitrile).

-

Add a phosphorylating agent such as dibenzyl phosphochloridate in the presence of a base (e.g., pyridine) at low temperature.

-

Monitor the reaction by TLC or HPLC.

-

Work up the reaction and purify the resulting phosphotriester.

-

-

Deprotection:

-

Remove the DMT group with a mild acid (e.g., dichloroacetic acid in dichloromethane).

-

Remove the TBDMS group with a fluoride source (e.g., TBAF in THF).

-

Remove the benzyl groups from the phosphate via catalytic hydrogenation (H₂ gas with a Palladium catalyst).

-

Remove the N²-isobutyryl group with aqueous ammonia.

-

-

Final Purification:

-

Purify the final 3'-GMP product by ion-exchange chromatography.

-

Quantitative Data for Chemical Synthesis

| Parameter | General Expectation |

| Overall Yield | Low to moderate (multi-step process) |

| Purity | High after chromatographic purification |

| Scalability | Can be scaled, but requires significant optimization |

Logical Relationship Diagram: Chemical Synthesis of 3'-GMP

Caption: Logical flow for the chemical synthesis of 3'-GMP.

Summary and Comparison of Synthesis Methods

| Method | Key Advantages | Key Disadvantages | Typical Scale |

| Biological (De Novo) | Natural, highly regulated pathway | Produces 5'-GMP, not 3'-GMP; not a practical synthetic route for 3'-GMP | N/A for 3'-GMP |

| Enzymatic | High regioselectivity, mild reaction conditions, environmentally friendly | Requires specific enzymes which may need to be produced and purified, potential for product inhibition | Milligram to gram |

| Chemical | High versatility, applicable to modified nucleosides | Multi-step process with protection/deprotection, often lower overall yields, use of hazardous reagents | Milligram to multi-gram |

Conclusion

The synthesis of Guanosine 3'-(dihydrogen phosphate) can be approached through enzymatic and chemical methodologies. The de novo biological pathway, while fundamental to life, produces the 5'-isomer and is not a direct route for 3'-GMP synthesis. Enzymatic synthesis offers an elegant and highly selective route, provided a suitable 3'-specific nucleoside kinase is available. Chemical synthesis, although more complex due to the requirement for protecting group strategies, provides a versatile platform that can be adapted for the synthesis of various 3'-phosphorylated nucleotide analogs. The choice of synthetic route will ultimately depend on the specific requirements of the research, including desired yield, purity, scale, and available resources. This guide provides the foundational knowledge and protocols to enable researchers to embark on the synthesis of this important molecule.

References

- 1. Frontiers | In Search of Enzymes with a Role in 3′, 5′-Cyclic Guanosine Monophosphate Metabolism in Plants [frontiersin.org]

- 2. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Development of a multi-enzyme cascade for 2′3′-cGAMP synthesis from nucleosides - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00147H [pubs.rsc.org]

An In-depth Technical Guide on the Guanosine 3'-(dihydrogen phosphate) Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanosine 3'-(dihydrogen phosphate), more commonly known as Guanosine 3'-monophosphate (3'-GMP), is a ribonucleoside monophosphate that plays a role in cellular metabolism, primarily emerging from the degradation of RNA and the hydrolysis of cyclic nucleotide variants. While not as extensively studied as its 5'-isomer (5'-GMP) or the cyclic 3',5'-GMP (cGMP), the metabolic pathway of 3'-GMP is a crucial component of nucleotide recycling and cellular homeostasis. This guide provides a comprehensive overview of the core metabolic pathway of 3'-GMP, including its synthesis and degradation, the enzymes involved, and relevant experimental protocols.

Introduction

Guanosine 3'-monophosphate is a purine nucleotide consisting of a guanine base, a ribose sugar, and a phosphate group esterified at the 3' position of the ribose. Its metabolic pathway is intrinsically linked to the turnover of RNA and the metabolism of cyclic guanosine monophosphates. Understanding this pathway is essential for researchers in nucleotide metabolism and can offer insights for drug development, particularly in contexts where RNA degradation or cyclic nucleotide signaling is dysregulated.

The Core Metabolic Pathway of Guanosine 3'-Monophosphate

The metabolic pathway of 3'-GMP is primarily a catabolic route, with its formation being a result of the breakdown of larger molecules and its subsequent degradation feeding into the purine salvage pathway.

Synthesis of Guanosine 3'-Monophosphate

The primary route for the formation of 3'-GMP is through the hydrolysis of Guanosine 2',3'-cyclic monophosphate (2',3'-cGMP). This cyclic intermediate is generated during the degradation of RNA by certain ribonucleases. The hydrolysis of the 2',3'-cyclic phosphodiester bond can be catalyzed by phosphodiesterases (PDEs) to yield either 2'-GMP or 3'-GMP.

The enzyme 2',3'-cyclic nucleotide 2'-phosphodiesterase (EC 3.1.4.16) is responsible for the specific hydrolysis of the phosphodiester bond at the 2' position, leading to the formation of 3'-GMP.

Degradation of Guanosine 3'-Monophosphate

Once formed, 3'-GMP is further metabolized by the action of a 3'-nucleotidase (EC 3.1.3.6). This enzyme catalyzes the hydrolysis of the phosphate group from the 3' position, yielding guanosine and an inorganic phosphate molecule.

Guanosine can then enter the purine salvage pathway, where it can be converted back into guanine by purine nucleoside phosphorylase. Guanine can be subsequently converted to xanthine and then uric acid for excretion, or it can be salvaged to reform GMP.

Quantitative Data

Quantitative data regarding the enzyme kinetics and cellular concentrations of the Guanosine 3'-monophosphate metabolic pathway are not extensively documented in publicly available literature. The focus of most research has been on the more abundant and functionally diverse 3',5'-cyclic GMP and 5'-GMP. However, urinary excretion rates of 3'-GMP have been measured in mice, providing some in vivo quantitative context.

| Metabolite | Organism | Fluid | Excretion Rate (Mean ± SE) | Citation |

| 3'-GMP | Mouse | Urine | 12.5 ± 1.8 ng/30 min | [1] |

Experimental Protocols

The study of the Guanosine 3'-monophosphate metabolic pathway involves the identification and quantification of the substrate and product, as well as measuring the activity of the involved enzymes.

Quantification of 3'-GMP by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This is a highly sensitive and specific method for the quantification of nucleotides.

4.1.1. Sample Preparation (from cells or tissues)

-

Homogenize the biological sample in a cold extraction buffer (e.g., acetonitrile/methanol/water mixture).

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.

-

Collect the supernatant containing the metabolites.

-

The supernatant can be dried under vacuum and reconstituted in a suitable buffer for HPLC injection.

4.1.2. HPLC Separation

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution is typically employed, using a combination of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-20 µL of the prepared sample.

4.1.3. MS/MS Detection

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode can be used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for 3'-GMP.

-

Quantification: A standard curve is generated using known concentrations of a 3'-GMP standard to quantify the amount in the sample.

Enzyme Assay for 3'-Nucleotidase Activity

The activity of 3'-nucleotidase can be measured by monitoring the production of either guanosine or inorganic phosphate from the substrate 3'-GMP.

4.2.1. Reaction Setup

-

Prepare a reaction buffer (e.g., Tris-HCl buffer at a physiological pH).

-

Add a known concentration of the substrate, 3'-GMP.

-

Initiate the reaction by adding the enzyme source (e.g., purified enzyme or cell lysate).

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the reaction (e.g., by adding a strong acid or by heat inactivation).

4.2.2. Detection of Products

-

Guanosine Detection: The amount of guanosine produced can be quantified using HPLC, as described above.

-

Inorganic Phosphate Detection: The released inorganic phosphate can be measured using a colorimetric assay, such as the Malachite Green assay.

4.2.3. Calculation of Enzyme Activity Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of a specific amount of product (e.g., 1 µmol) per unit of time (e.g., per minute) under the specified reaction conditions.

Conclusion

The metabolic pathway of Guanosine 3'-monophosphate, though less prominent in the literature than other guanosine nucleotides, represents an important aspect of nucleotide metabolism. Its formation from the breakdown of RNA via 2',3'-cGMP and its subsequent degradation to guanosine highlight its role in the purine salvage pathway. While quantitative data remains sparse, the analytical methods outlined provide a framework for further investigation into this pathway. A deeper understanding of the enzymes involved and their regulation could open new avenues for therapeutic intervention in diseases characterized by aberrant nucleotide metabolism. Further research is warranted to fully elucidate the kinetic properties of the enzymes in this pathway and to accurately quantify the cellular flux of 3'-GMP.

References

Guanosine 3'-Monophosphate (3'-GMP): A Technical Guide to its Identification and Cellular Context

For Researchers, Scientists, and Drug Development Professionals

October 2025

Abstract

This technical guide provides a comprehensive overview of Guanosine 3'-(dihydrogen phosphate), or Guanosine 3'-monophosphate (3'-GMP), a ribonucleotide found within cellular environments. While its isomers, Guanosine 5'-monophosphate (5'-GMP) and cyclic Guanosine 3',5'-monophosphate (cGMP), are well-characterized as a fundamental building block of RNA and a critical second messenger, respectively, the specific discovery and functional role of 3'-GMP are less defined. This document distinguishes 3'-GMP from its prominent isomers and focuses on its likely origins as a product of RNA metabolism. We present detailed experimental protocols for the extraction, separation, and identification of 3'-GMP from biological samples, emphasizing the analytical techniques necessary to differentiate it from other guanosine monophosphates. Furthermore, this guide offers visualizations of the potential metabolic pathways leading to 3'-GMP formation and the experimental workflows for its detection, providing a foundational resource for researchers encountering this molecule in their investigations.

Introduction: Distinguishing 3'-GMP in the Cellular Nucleotide Pool

The landscape of cellular guanosine monophosphates is dominated by two well-understood molecules: Guanosine 5'-monophosphate (5'-GMP) and cyclic Guanosine 3',5'-monophosphate (cGMP). 5'-GMP is an essential monomer for the synthesis of ribonucleic acid (RNA) and a key player in various metabolic processes. In contrast, cGMP is a crucial second messenger that mediates a wide array of physiological responses, from vasodilation to phototransduction.[1][2]

This guide focuses on a third, less-characterized isomer: Guanosine 3'-monophosphate (3'-GMP). Unlike the wealth of literature detailing the discovery and functions of 5'-GMP and cGMP, the identification of 3'-GMP in cells has not been a singular, landmark event. Instead, its presence is understood as a likely consequence of cellular metabolic processes, particularly the degradation of RNA. The primary challenge in studying 3'-GMP lies in distinguishing it from its more abundant and functionally prominent isomers. This necessitates robust analytical methodologies capable of precise separation and identification.

Potential Cellular Origins of 3'-GMP

The most probable source of intracellular 3'-GMP is the catabolism of RNA. Cellular RNA is in a constant state of turnover, being synthesized and degraded to regulate gene expression and remove damaged or unnecessary transcripts. This degradation is carried out by a variety of ribonucleases, including exonucleases that cleave nucleotides from the ends of an RNA molecule. Specifically, 3' to 5' exoribonucleases degrade RNA from its 3' end, which would be expected to release 3'-ribonucleoside monophosphates, including 3'-GMP.

Experimental Protocols for the Detection and Analysis of 3'-GMP

The accurate detection and quantification of 3'-GMP require meticulous experimental design to ensure its separation from other nucleotide isomers. The following protocols provide a general framework for this process.

Nucleotide Extraction from Cellular Samples

-

Cell Lysis: Homogenize tissue samples or cell pellets in a cold acidic solution (e.g., 0.1 N hydrochloric acid) to precipitate proteins and halt enzymatic activity.[3]

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g for 10 minutes at 4°C) to pellet cellular debris and precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the acid-soluble nucleotides.

-

Neutralization: Neutralize the acidic extract with a suitable base (e.g., potassium hydroxide) to a pH of approximately 7.0.

-

Purification (Optional): For samples with low nucleotide concentrations, a solid-phase extraction (SPE) step can be employed to concentrate the nucleotides and remove interfering substances.

Isomer Separation by High-Performance Liquid Chromatography (HPLC)

-

Column: Utilize a reverse-phase C18 column suitable for the separation of polar analytes.

-

Mobile Phase: Employ an ion-pairing reagent (e.g., tetrabutylammonium phosphate) in a buffered mobile phase (e.g., potassium phosphate buffer, pH 6.0) with a methanol or acetonitrile gradient.

-

Injection: Inject the neutralized and filtered nucleotide extract onto the column.

-

Elution: Elute the nucleotides with a programmed gradient of the organic solvent. The different isomers of GMP will exhibit distinct retention times under optimized conditions.

-

Detection: Monitor the column effluent using a UV detector at a wavelength of approximately 254 nm.

Identification and Quantification by Mass Spectrometry (MS)

-

Ionization: Couple the HPLC system to a mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

Mass Analysis: Perform mass analysis using a triple quadrupole or high-resolution mass spectrometer.

-

Detection: Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect the transition of the 3'-GMP parent ion to its characteristic fragment ions.

-

Quantification: Generate a standard curve using a certified 3'-GMP standard to quantify the concentration of 3'-GMP in the samples. The use of stable isotope-labeled internal standards is recommended for enhanced accuracy.[4]

Quantitative Data on Cellular 3'-GMP

To date, there is a notable absence of published studies reporting the absolute quantification of 3'-GMP in various cell types and tissues. This is likely due to its presumed low abundance and the analytical challenges in resolving it from other GMP isomers. The following table is provided as a template for researchers to document their findings and contribute to the collective understanding of 3'-GMP levels in biological systems.

| Sample Type | Experimental Condition | 3'-GMP Concentration | Method of Detection |

| e.g., Human Liver Tissue | e.g., Normal vs. Diseased | Data to be determined | e.g., LC-MS/MS |

| e.g., Cultured Neurons | e.g., Control vs. Stimulated | Data to be determined | e.g., Capillary Electrophoresis-MS |

Signaling Pathways and Biological Significance

Currently, there are no established signaling pathways in which 3'-GMP acts as a primary or secondary messenger. Its biological significance is presumed to be primarily as a transient intermediate in RNA turnover. This stands in stark contrast to cGMP, which has a well-defined role in activating Protein Kinase G (PKG) and modulating ion channel activity. The following diagram illustrates the distinct cellular roles of cGMP and the metabolic context of 3'-GMP.

Conclusion

Guanosine 3'-monophosphate remains an enigmatic component of the cellular nucleotide pool. While its existence is chemically plausible as a product of RNA degradation, its specific discovery within cells has not been a focal point of research in the way that 5'-GMP and cGMP have been. Consequently, there is a significant gap in our understanding of its potential biological functions, if any exist beyond its role as a metabolic intermediate.

This technical guide has provided a foundational overview of 3'-GMP, emphasizing the critical importance of robust analytical methods for its unambiguous detection and differentiation from its isomers. The detailed protocols and workflows presented herein are intended to equip researchers with the necessary tools to investigate the presence and potential roles of 3'-GMP in their own experimental systems. Future research, enabled by advanced analytical technologies, will be crucial in determining whether 3'-GMP is merely a metabolic byproduct or a molecule with un-discovered biological significance.

References

- 1. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]

- 3. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) [jove.com]

- 4. Determination of cyclic guanosine- and cyclic adenosine monophosphate (cGMP and cAMP) in human plasma and animal tissues by solid phase extraction on silica and liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Relay: Guanosine 3'-(dihydrogen phosphate)'s Core Role in Cellular Protection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

While the second messenger Guanosine 3',5'-cyclic monophosphate (cGMP) is a well-established signaling molecule, the direct signaling functions of its isomer, Guanosine 3'-(dihydrogen phosphate), also known as 3'-Guanosine Monophosphate (3'-GMP), have remained enigmatic. This technical guide illuminates the core role of 3'-GMP, not as a primary signaling molecule, but as a critical intermediate in a recently elucidated metabolic pathway with profound implications for cellular protection. This pathway, originating from the degradation of RNA under cellular stress, converts 2',3'-cyclic GMP (2',3'-cGMP) into the neuroprotective and tissue-reparative nucleoside, guanosine. Here, we provide a comprehensive overview of the 2',3'-cGMP-guanosine pathway, the downstream signaling cascades activated by guanosine, quantitative data on 3'-GMP metabolism, and detailed experimental protocols for its analysis.

Introduction: Distinguishing 3'-GMP from its Signaling Counterpart, 3',5'-cGMP

Guanosine 3'-(dihydrogen phosphate) is a ribonucleoside monophosphate composed of guanine linked to a ribose sugar, with a single phosphate group esterified at the 3' position of the ribose. It is crucial to differentiate 3'-GMP from its well-characterized cyclic counterpart, 3',5'-cGMP. While 3',5'-cGMP is a canonical second messenger synthesized by guanylate cyclases in response to stimuli like nitric oxide (NO) and natriuretic peptides, 3'-GMP does not appear to function as a direct activator of intracellular signaling cascades in a similar fashion.[1][2][3][4][5] Instead, the significance of 3'-GMP in cellular signaling is intrinsically linked to its role as a metabolic precursor to the bioactive nucleoside, guanosine.

The Core Role of 3'-GMP: An Intermediate in the 2',3'-cGMP-Guanosine Pathway

Recent research has identified a novel metabolic route, the 2',3'-cGMP-guanosine pathway, that becomes particularly relevant under conditions of cellular stress or injury that lead to RNA degradation.[6][7] This pathway represents the primary context in which 3'-GMP plays a significant role in cellular signaling.

The pathway proceeds as follows:

-

Formation of 2',3'-cGMP: Cellular insults can lead to the breakdown of RNA, producing nucleoside 2',3'-cyclic monophosphates, including 2',3'-cGMP.[6]

-

Hydrolysis to 2'-GMP and 3'-GMP: 2',3'-cGMP is then hydrolyzed into its linear monophosphate isomers, 2'-GMP and 3'-GMP. The enzyme 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) is known to catalyze the conversion of 2',3'-cyclic nucleotides to their 2'-monophosphate forms.[6][7][8][9] While the specific phosphodiesterases that yield 3'-GMP are less defined, its presence as a key metabolite is confirmed.[6][7]

-

Conversion to Guanosine: Both 2'-GMP and 3'-GMP are subsequently dephosphorylated by nucleotidases to produce the nucleoside guanosine.[6][7]

This metabolic cascade serves as a salvage pathway that converts byproducts of RNA degradation into a valuable bioactive molecule.

References

- 1. The Cyclic Guanosine Monophosphate (cGMP) Second Messenger System – Developing Expertise in Neuroscience [uen.pressbooks.pub]

- 2. Frontiers | In Search of Enzymes with a Role in 3′, 5′-Cyclic Guanosine Monophosphate Metabolism in Plants [frontiersin.org]

- 3. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]

- 4. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. 2′,3′-cGMP exists in vivo and comprises a 2′,3′-cGMP-guanosine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2',3'-cGMP exists in vivo and comprises a 2',3'-cGMP-guanosine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Functions of Mitochondrial 2′,3′-Cyclic Nucleotide-3′-Phosphodiesterase and Prospects for Its Future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2',3'-cyclic nucleotide 3'-phosphodiesterase, an oligodendrocyte-Schwann cell and myelin-associated enzyme of the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

"enzymatic regulation of Guanosine 3'-(dihydrogen phosphate) levels"

An In-depth Technical Guide on the Enzymatic Regulation of Guanosine 3',5'-cyclic Monophosphate (cGMP) Levels

Introduction

Guanosine 3',5'-cyclic monophosphate (cGMP) is a ubiquitous second messenger that plays a pivotal role in a myriad of physiological processes.[1][2][3] As a key signaling molecule, it modulates functions such as smooth muscle relaxation and vasodilation, platelet aggregation, neurotransmission, and retinal phototransduction.[1][2][4] The intracellular concentration of cGMP is meticulously controlled by a delicate balance between its synthesis by guanylate cyclases (GCs) and its degradation by phosphodiesterases (PDEs).[1][3] Dysregulation of cGMP signaling is implicated in various pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and erectile dysfunction, making the enzymes that govern its metabolism critical targets for drug development.[3][5] This guide provides a comprehensive overview of the enzymatic machinery that regulates cGMP levels, detailed experimental protocols for their study, and quantitative data to support further research.

Enzymatic Synthesis of cGMP: Guanylate Cyclases

The synthesis of cGMP from guanosine triphosphate (GTP) is catalyzed by a family of enzymes known as guanylate cyclases (GCs).[1][2][4] There are two major classes of GCs that are activated by distinct signaling molecules.

-

Soluble Guanylate Cyclase (sGC): This form of the enzyme is found in the cytoplasm and acts as the primary receptor for nitric oxide (NO).[6][7] NO is a transient gaseous signaling molecule synthesized by nitric oxide synthases (NOS).[6][7] Upon diffusing into the cell, NO binds to the heme prosthetic group of sGC, triggering a conformational change that dramatically increases the enzyme's catalytic activity, leading to a surge in intracellular cGMP levels.[6][8]

-

Particulate Guanylate Cyclase (pGC): These are transmembrane receptors with an extracellular ligand-binding domain and an intracellular GC catalytic domain.[4][7][8] This class includes receptors for natriuretic peptides, such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP).[7][8] Binding of these peptides to their respective receptors activates the intracellular cyclase domain, resulting in cGMP production.[5]

Enzymatic Degradation of cGMP: Phosphodiesterases (PDEs)

The termination of the cGMP signal is accomplished through its hydrolysis to the inactive 5'-GMP, a reaction catalyzed by cyclic nucleotide phosphodiesterases (PDEs).[1][9] The PDE superfamily is extensive, comprising 11 families with numerous isoforms and splice variants.[10][11] These enzymes are crucial for controlling the amplitude and duration of cGMP signaling.[12]

PDEs exhibit varying substrate specificities:

-

cGMP-Specific PDEs: PDE5, PDE6, and PDE9 exclusively hydrolyze cGMP.[1][10] PDE5 is a well-known drug target, inhibited by compounds like sildenafil.[10]

-

Dual-Specificity PDEs: PDE1, PDE2, PDE3, PDE10, and PDE11 can hydrolyze both cGMP and cAMP.[1][10] The interplay between these enzymes adds a layer of complexity, creating cross-talk between the two cyclic nucleotide signaling pathways.[13]

Integrated cGMP Signaling Pathway

The regulation of cGMP levels is a dynamic process involving synthesis, effector activation, and degradation, often localized within specific cellular microdomains.[14][15] This spatial and temporal control allows for precise downstream signaling. The primary downstream effector of cGMP is cGMP-dependent protein kinase (PKG), which phosphorylates a host of target proteins to mediate cellular responses.[1][16]

Quantitative Data on cGMP Regulation

Understanding the kinetics of the enzymes involved in cGMP metabolism is fundamental for quantitative modeling of signaling pathways and for rational drug design. The Michaelis constant (Km) reflects the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax), providing an inverse measure of substrate affinity.[17][18]

Table 1: Kinetic Parameters of Selected Guanylate Cyclases

| Enzyme | Source | Substrate | Km (µM) | Activator | Reference |

|---|---|---|---|---|---|

| Soluble GC | Neuroblastoma cells | MgGTP | 310 | Ca2+ (indirect) | [19] |

| Soluble GC | Neuroblastoma cells | MnGTP | 55 | Ca2+ (indirect) |[19] |

Table 2: Kinetic Parameters of Selected cGMP-Hydrolyzing Phosphodiesterases

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Inhibitor | Ki (nM) | Reference |

|---|---|---|---|---|---|---|

| PDE5A | cGMP | 1.6 | 250 | Sildenafil | 3.9 | [20] |

| PDE1C | cGMP | 3.0 | 1000 | Vinpocetine | 21000 | [10] |

| PDE2A | cGMP | 10.0 | 5000 | EHNA | 1000 | [10] |

| PDE9A | cGMP | 0.14 | 980 | IBMX | >100000 |[10] |

Note: Kinetic values can vary significantly depending on the experimental conditions, tissue source, and purification methods.

Experimental Protocols

Accurate measurement of GC and PDE activity is essential for studying cGMP signaling. Various assays have been developed, ranging from traditional radioisotopic methods to modern fluorescence and luminescence-based techniques.[21][22][23]

Protocol 1: Guanylate Cyclase (sGC) Activity Assay (Spectrophotometric)

This protocol is adapted from methods that measure the production of pyrophosphate (PPi), a stoichiometric product of the cyclase reaction.[22]

Objective: To determine the rate of cGMP synthesis by purified sGC.

Materials:

-

Purified sGC

-

Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5

-

Substrate Solution: 2 mM GTP with 4 mM MgCl₂

-

sGC Activator: NO donor (e.g., 100 µM PROLI NONOate)

-

Inorganic Pyrophosphatase

-

Phosphate detection reagent (e.g., Malachite Green-based)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Enzyme Preparation: Thaw purified sGC on ice. Prepare dilutions of the enzyme in cold Assay Buffer.

-

Reaction Setup: In a 96-well plate, add 20 µL of Assay Buffer (for basal activity) or sGC activator (for stimulated activity).

-

Initiate Reaction: Add 20 µL of diluted sGC to each well. Pre-incubate for 10 minutes at room temperature to allow for activation. To start the reaction, add 10 µL of the Substrate Solution.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes. The reaction time should be optimized to ensure linear product formation.

-

Stop Reaction & PPi Hydrolysis: Stop the reaction by adding 50 µL of a solution containing the phosphate detection reagent and inorganic pyrophosphatase. The pyrophosphatase will convert the PPi generated into two molecules of inorganic phosphate (Pi).

-

Color Development: Allow 20 minutes for color to develop.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).

-

Quantification: Create a standard curve using known concentrations of phosphate to convert absorbance values into the amount of PPi produced, and subsequently, cGMP synthesized.

Protocol 2: Phosphodiesterase (PDE5) Activity Assay (Luminescence-based)

This protocol is based on the principles of the PDE-Glo™ Assay, which measures PDE activity by quantifying the amount of remaining cyclic nucleotide.[24][25]

Objective: To determine the rate of cGMP hydrolysis by a purified PDE enzyme.

Materials:

-

Purified PDE5 enzyme

-

Assay Buffer: Tris-HCl based buffer, pH 7.5

-

cGMP Substrate (e.g., 10 µM)

-

PDE-Glo™ Termination Buffer (containing a broad-spectrum PDE inhibitor like IBMX)

-

PDE-Glo™ Detection Solution (contains ATP, PKA)

-

Kinase-Glo® Reagent

-

Opaque 384-well microplate

-

Luminometer

Procedure:

-

Enzyme Preparation: Prepare serial dilutions of purified PDE5 in Assay Buffer.

-

Reaction Setup: In an opaque 384-well plate, add 5 µL of the PDE5 dilution. To test inhibitors, pre-incubate the enzyme with the compound for 15 minutes.

-

Initiate Reaction: Add 5 µL of the cGMP substrate to each well to start the reaction.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes.

-

Terminate PDE Reaction: Add 5 µL of PDE-Glo™ Termination Buffer to stop the hydrolysis of cGMP.

-

Signal Generation:

-

Add 5 µL of PDE-Glo™ Detection Solution. The remaining cGMP will activate a cyclic nucleotide-dependent kinase, which will consume ATP.

-

Incubate for 20 minutes at room temperature.

-

-

Luminescence Detection: Add 20 µL of Kinase-Glo® Reagent. This reagent measures the amount of ATP remaining in the well.

-

Measurement: After a 10-minute incubation, measure the luminescence. A lower luminescent signal indicates less remaining ATP, and therefore higher PDE activity (more cGMP was hydrolyzed, so less kinase was activated).

Conclusion

The enzymatic regulation of cGMP levels through the coordinated actions of guanylate cyclases and phosphodiesterases is a cornerstone of cellular signaling. The intricate network of synthesis and degradation pathways allows for precise control over a wide range of physiological responses. A thorough understanding of the kinetics and regulation of these enzymes, facilitated by robust experimental methodologies, is paramount for the scientific and drug development communities. Continued research in this area holds the promise of novel therapeutic strategies for a host of diseases linked to aberrant cGMP signaling.

References

- 1. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]

- 2. Guanylate cyclase - Wikipedia [en.wikipedia.org]

- 3. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Guanylyl cyclase structure, function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure and regulation of soluble guanylate cyclase. | Semantic Scholar [semanticscholar.org]

- 7. Guanylyl cyclase structure, function and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biochemistry, Guanylate Cyclase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Frontiers | In Search of Enzymes with a Role in 3′, 5′-Cyclic Guanosine Monophosphate Metabolism in Plants [frontiersin.org]

- 10. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Regulation of cGMP-specific phosphodiesterase (PDE5) phosphorylation in smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cGMP signalling: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. Real-time imaging of cGMP signaling shows pronounced differences between glomerular endothelial cells and podocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cusabio.com [cusabio.com]

- 17. ucl.ac.uk [ucl.ac.uk]

- 18. teachmephysiology.com [teachmephysiology.com]

- 19. Regulation of synthesis of guanosine 3':5'-cyclic monophosphate in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.physiology.org [journals.physiology.org]

- 21. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Development of a spectrophotometric assay for cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. PDE-Glo™ Phosphodiesterase Assay [promega.com]

- 25. promega.com [promega.com]

"Guanosine 3'-(dihydrogen phosphate) in prokaryotic vs eukaryotic cells"

An In-depth Technical Guide on the Divergent Roles of Guanosine 3'-monophosphate in Prokaryotic and Eukaryotic Cells

Introduction

Guanosine 3'-(dihydrogen phosphate), more commonly known as Guanosine 3'-monophosphate (3'-GMP), is a ribonucleotide that, while structurally similar to its more famous 5'-phosphorylated counterpart, plays distinct and less universally understood roles in the cellular theater. In the grand scheme of cellular signaling and metabolism, 5'-GMP and its derivatives, such as GTP and cGMP, have long held the spotlight. However, a closer examination reveals that the position of the phosphate group on the ribose sugar dictates a molecule's function, and 3'-GMP is a case in point. This technical guide delves into the current understanding of 3'-GMP in prokaryotic and eukaryotic cells, highlighting the significant divergence in its roles, from a key regulatory molecule in bacteria to a seemingly minor metabolite in eukaryotes. We will explore its synthesis, degradation, and known signaling pathways, supported by quantitative data and detailed experimental methodologies, to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Guanosine 3'-monophosphate in Prokaryotic Cells: A Key Player in Regulation and Stress Response

In the prokaryotic realm, 3'-GMP and other 3'-phosphorylated guanosine nucleotides are emerging as significant players in cellular regulation, particularly in the context of the stringent response and metabolic gene regulation.

Synthesis and Degradation

The primary source of 3'-GMP in prokaryotes is the degradation of RNA. Ribonucleases, such as RNase I in E. coli, are endoribonucleases that cleave single-stranded RNA, initially generating fragments with 2',3'-cyclic phosphodiester bonds. These cyclic intermediates are then hydrolyzed to produce a mixture of 2'- and 3'-mononucleotides, including 3'-GMP[1].

The degradation of 3'-GMP is less clearly defined but is presumed to be carried out by non-specific phosphatases or 3'-nucleotidases, which would hydrolyze the 3'-phosphate group to yield guanosine.

Signaling Pathways and Downstream Effectors

1. Regulation of the Pyrimidine Biosynthesis (pyr) Operon:

One of the most well-characterized roles of 3'-GMP in bacteria is its involvement in the regulation of the pyr operon, which controls the biosynthesis of pyrimidine nucleotides. In many Gram-positive bacteria, this regulation is mediated by the PyrR protein, a transcriptional attenuator. PyrR senses the intracellular levels of pyrimidine and purine nucleotides and modulates the expression of the pyr genes accordingly.

The binding of uridine monophosphate (UMP) to PyrR enhances its affinity for specific binding loop structures in the pyr mRNA, leading to the formation of a transcription terminator and thus, repression of the operon. Conversely, guanosine nucleotides, including both 5'-GMP and 3'-GMP, have been shown to antagonize the binding of PyrR to the pyr mRNA[2][3]. This suggests a mechanism of cross-regulation where purine availability, in the form of guanosine monophosphates, can influence pyrimidine biosynthesis. The crystal structure of PyrR from Bacillus caldolyticus has revealed a binding site for 3'-GMP, providing a structural basis for this regulatory interaction[2][4].

Diagram: Regulation of the pyr Operon by 3'-GMP

References

- 1. researchgate.net [researchgate.net]

- 2. 2',3'-Cyclic-nucleotide 3'-phosphodiesterase - Wikipedia [en.wikipedia.org]

- 3. pyr RNA binding to the Bacillus caldolyticus PyrR attenuation protein. Characterization and regulation by uridine and guanosine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of the Nucleotide Complex of PyrR, the pyr Attenuation Protein from Bacillus caldolyticus, Suggests Dual Regulation by Pyrimidine and Purine Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

The Uncharted Territory of a Minor Nucleotide: An In-depth Technical Guide to Intracellular Guanosine 3'-(dihydrogen phosphate)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Guanosine 3'-(dihydrogen phosphate), also known as 3'-phosphoguanosine or pG, is a guanine ribonucleotide with a phosphate group attached to the 3' position of the ribose sugar. Unlike its well-studied isomers, guanosine 5'-monophosphate (5'-GMP) and cyclic guanosine 3',5'-monophosphate (cGMP), the intracellular concentration, metabolic pathways, and physiological roles of pG remain largely uncharacterized. This technical guide provides a comprehensive overview of the current state of knowledge, highlights the significant data gaps, and furnishes detailed experimental protocols to empower researchers to explore this uncharted area of nucleotide biology. While direct quantitative data on intracellular pG concentrations are conspicuously absent from the scientific literature, this guide offers a framework for its potential detection and quantification, alongside a review of the broader landscape of guanosine nucleotide signaling.

Data Presentation: Intracellular Concentrations of Guanosine Nucleotides

A thorough review of existing literature reveals a stark lack of quantitative data for the intracellular concentration of Guanosine 3'-(dihydrogen phosphate). To provide a comparative context, the following table summarizes the reported intracellular concentrations of other key guanosine nucleotides. This juxtaposition underscores the significant knowledge gap concerning pG.

| Nucleotide | Cell Type/Organism | Reported Intracellular Concentration Range | Citation(s) |

| Guanosine 3'-(dihydrogen phosphate) (pG) | Various | Not Reported | |

| Guanosine 5'-triphosphate (GTP) | Various Mammalian | 100 - 500 µM | [1] |

| Guanosine 5'-diphosphate (GDP) | Various Mammalian | 10 - 100 µM | |

| Guanosine 5'-monophosphate (GMP) | Various Mammalian | 1 - 50 µM | [2] |

| Cyclic Guanosine 3',5'-monophosphate (cGMP) | Various Mammalian | 10 - 100 nM (basal); can increase to >1 µM upon stimulation | [3][4][5] |

Note: The concentrations of GTP, GDP, and GMP can vary significantly depending on the cell type, metabolic state, and proliferative status. cGMP levels are typically low but can increase dramatically in response to signaling events.[4][5] The absence of data for pG suggests it is either present at very low concentrations, is rapidly metabolized, or has not been the focus of targeted quantitative studies.

Experimental Protocols: Quantification of Intracellular Nucleotides

The following protocol details a robust method for the extraction and quantification of intracellular nucleotides, which can be adapted for the targeted analysis of Guanosine 3'-(dihydrogen phosphate). The recommended technique is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), which offers the high sensitivity and specificity required to detect and quantify low-abundance molecules like pG.

Protocol 1: Extraction of Intracellular Metabolites from Cultured Cells

-

Cell Culture and Harvest:

-

Culture cells to the desired confluency (typically 80-90%).

-

Aspirate the culture medium and quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular contaminants.

-

Immediately add a pre-chilled extraction solvent. A commonly used solvent is a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v) at -20°C. The volume should be sufficient to cover the cell monolayer (e.g., 1 mL for a 60 mm dish).

-

Place the culture dish on dry ice or in a -80°C freezer for at least 15 minutes to ensure rapid quenching of metabolic activity.

-

-

Metabolite Extraction:

-

Scrape the frozen cells from the dish into the extraction solvent.

-

Transfer the cell suspension to a microcentrifuge tube.

-

Vortex the tube vigorously for 1 minute to ensure complete cell lysis and extraction.

-

Centrifuge the extract at maximum speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cell debris and proteins.

-

-

Sample Preparation for HPLC-MS:

-

Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled microcentrifuge tube.

-

Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) without heating.

-

Reconstitute the dried metabolite pellet in a suitable volume (e.g., 50-100 µL) of an appropriate solvent for HPLC-MS analysis (e.g., 5% acetonitrile in water).

-

Centrifuge the reconstituted sample at maximum speed for 10 minutes at 4°C to remove any remaining insoluble material.

-

Transfer the final supernatant to an HPLC vial for analysis.

-

Protocol 2: Quantification by HPLC-MS

-

Chromatographic Separation:

-

Utilize a reversed-phase ion-pairing chromatography method or a hydrophilic interaction liquid chromatography (HILIC) method, which are well-suited for separating polar molecules like nucleotides.

-

Example Column: A C18 column with an ion-pairing agent (e.g., tributylamine) in the mobile phase or a dedicated HILIC column.

-

Mobile Phase Gradient: A gradient of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile). The gradient should be optimized to achieve separation of guanosine monophosphate isomers.

-

-

Mass Spectrometry Detection:

-

Employ a triple quadrupole mass spectrometer operating in negative ion mode, as phosphate groups are readily deprotonated.

-

Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

Precursor Ion (Q1): The mass-to-charge ratio (m/z) of Guanosine 3'-(dihydrogen phosphate) is 362.06.

-

Product Ions (Q3): Characteristic fragment ions should be determined by infusing a pure standard. Potential fragments include those corresponding to the phosphate group (m/z 79, 97) and the guanine base (m/z 150).

-

-

Quantification: Generate a standard curve using a certified reference standard of Guanosine 3'-(dihydrogen phosphate) of known concentrations. The peak area of the analyte in the biological sample is then used to determine its concentration by interpolating from the standard curve.

-

Signaling Pathways and Logical Relationships

While specific signaling pathways involving Guanosine 3'-(dihydrogen phosphate) are not established, its existence is likely tied to the broader metabolism of guanine nucleotides and RNA turnover. The following diagrams illustrate these relationships and the experimental workflow for pG quantification.

Caption: Putative metabolic pathways involving Guanosine 3'-(dihydrogen phosphate).

Caption: Workflow for nucleotide quantification by HPLC-MS.

Future Directions

The striking absence of data on intracellular Guanosine 3'-(dihydrogen phosphate) presents a unique opportunity for novel research. Key questions to be addressed include:

-

Is pG a bona fide intracellular signaling molecule? Its structural similarity to other signaling nucleotides suggests this possibility.

-

What are the primary enzymatic pathways for pG synthesis and degradation? While RNA degradation is a plausible source, dedicated enzymatic machinery may exist.

-

Does the intracellular concentration of pG change in response to cellular stress, disease states, or pharmacological intervention?

-

Does pG interact with specific proteins to mediate downstream effects?

The protocols and conceptual frameworks provided in this guide are intended to serve as a foundational resource for researchers poised to investigate the enigmatic role of Guanosine 3'-(dihydrogen phosphate) in cellular physiology and pathology. Unraveling the biology of this overlooked nucleotide may open new avenues for understanding cellular signaling and for the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Plasma levels of cyclic guanosine-3',5'-monophosphate in the cavernous and systemic blood of healthy males during different functional conditions of the penis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]

- 5. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Guanosine 3'-Monophosphate (3'-GMP) by High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Guanosine 3'-(dihydrogen phosphate), also known as Guanosine 3'-monophosphate (3'-GMP), in various sample matrices using High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

Guanosine 3'-monophosphate (3'-GMP) is a purine nucleotide that plays a role in various biological processes. Accurate quantification of 3'-GMP is crucial for research in molecular biology, pharmacology, and drug development. High-Performance Liquid Chromatography (HPLC) offers a sensitive and reliable method for the determination of 3'-GMP. This application note details an isocratic reverse-phase HPLC method coupled with UV detection for this purpose. The method is based on established principles for the analysis of guanosine monophosphates.[1][2][3]

Experimental

-

HPLC System: An Agilent 1260/1290 Infinity HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength detector.[3]

-

Column: A C18 reverse-phase column (e.g., Phenomenex Gemini 5 µm C18, 150 x 4.6 mm) is recommended for the separation of polar analytes like guanosine monophosphates.[1][3]

-

Chemicals and Reagents:

-

Guanosine 3'-monophosphate (3'-GMP) standard (≥98% purity)

-

Potassium dihydrogen phosphate (KH₂PO₄), HPLC grade

-

Tetrabutylammonium bromide, HPLC grade[3]

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Ultrapure water (18.2 MΩ·cm)

-

Hydrochloric acid (HCl) for pH adjustment

-

The following table summarizes the optimized HPLC conditions for the quantification of 3'-GMP.

| Parameter | Condition |

| Column | C18 Reverse-Phase (150 x 4.6 mm, 5 µm)[1][3] |

| Mobile Phase | 92.5 mM KH₂PO₄, 9.25 mM Tetrabutylammonium bromide, 7.5% Acetonitrile, pH 6.4[3] |

| Flow Rate | 1.3 mL/min[3] |

| Column Temperature | 22 °C[3] |

| Detection Wavelength | 252 nm[3] |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

Protocols

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 3'-GMP standard and dissolve it in 10 mL of ultrapure water in a volumetric flask. Sonicate briefly to ensure complete dissolution. This stock solution should be stored at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

The sample preparation protocol will vary depending on the matrix. A general protocol for aqueous samples is provided below. For complex matrices like biological tissues or food, a more extensive extraction and clean-up procedure may be necessary.[1]

-

Aqueous Samples:

-

Centrifuge the sample at 10,000 x g for 10 minutes to remove any particulate matter.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

If the expected concentration of 3'-GMP is high, dilute the sample with the mobile phase to fall within the calibration curve range.

-

The following diagram illustrates the experimental workflow for the HPLC analysis of 3'-GMP.

Caption: HPLC analysis workflow for 3'-GMP quantification.

Data Analysis and Results

Inject the prepared working standard solutions into the HPLC system. A calibration curve is constructed by plotting the peak area of 3'-GMP against the corresponding concentration. The linearity of the method is assessed by the coefficient of determination (R²), which should ideally be ≥ 0.999.[2]

Inject the prepared samples into the HPLC system. The concentration of 3'-GMP in the samples is determined by interpolating the peak area from the linear regression equation of the calibration curve.

The following table summarizes typical method validation parameters for the HPLC quantification of guanosine monophosphates.

| Parameter | Typical Value | Reference |

| Linearity (R²) | > 0.999 | [1] |

| Limit of Detection (LOD) | 2-3 mg/kg | [1] |

| Recovery | 90-105% | [1][2] |

| Repeatability (RSDr) | < 5% | [1] |

Logical Relationship of HPLC Components

The following diagram illustrates the logical relationship and flow within a typical HPLC system.

Caption: Logical flow diagram of an HPLC system.

Conclusion

The described HPLC method provides a robust and reliable approach for the quantification of Guanosine 3'-monophosphate. The protocol is straightforward and can be adapted for various research and quality control applications. Proper system suitability tests and method validation are essential to ensure accurate and precise results.

References

- 1. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]

- 2. Development of a high-performance liquid chromatography method for simultaneously analyzing Guanosine 5’-monophosphate (GMP) and Inosine 5’-monophosphate (IMP) in food [vjfc.nifc.gov.vn]

- 3. HPLC Method to Resolve, Identify and Quantify Guanine Nucleotides Bound to Recombinant Ras GTPase - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Isolation of Guanosine 3'-(dihydrogen phosphate) from Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanosine 3'-(dihydrogen phosphate), also known as Guanosine 3'-monophosphate (3'-GMP), is a ribonucleoside monophosphate. Unlike its well-studied isomer, Guanosine 5'-monophosphate (5'-GMP), which is a precursor for RNA synthesis, and the second messenger cyclic Guanosine 3',5'-monophosphate (cGMP), the specific biological roles of 3'-GMP are less defined. It is understood to be a product of RNA degradation. The study of 3'-GMP in tissues can provide insights into RNA metabolism and cellular responses to stress or injury. This document provides a detailed protocol for the isolation of 3'-GMP from tissue, based on established principles of nucleotide extraction and purification.

Metabolic Origin of Guanosine 3'-monophosphate

Guanosine 3'-monophosphate is primarily formed during the catabolism of ribonucleic acid (RNA). Ribonucleases (RNases) cleave the phosphodiester bonds in RNA, resulting in the generation of nucleoside 3'-monophosphates, including 3'-GMP.

Caption: Metabolic pathway showing the formation of 3'-GMP from RNA degradation.

Experimental Protocol: Isolation of Guanosine 3'-monophosphate from Tissue

This protocol outlines a comprehensive procedure for the extraction and purification of 3'-GMP from animal tissue samples. The methodology is designed to maximize yield and purity for subsequent analytical procedures.

Materials and Reagents

| Reagent/Material | Supplier | Catalog No. |

| Liquid Nitrogen | Local Supplier | - |